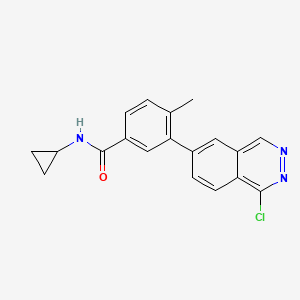
3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide
カタログ番号 B8491653
分子量: 337.8 g/mol
InChIキー: SPMYGJRVQIMTFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07759337B2
Procedure details


A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.11 g, 0.5 mmol), N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (0.1 g, 0.5 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii) dichloromethane adduct (0.02 g, 0.02 mmol) in 5 mL toluene was treated with 2 M potassium carbonate (0.7 mL, 1 mmol). The mixture was stirred at 90° C. and followed by MS (product M+1=338) for 15 h. The mixture was cooled down to room temperature and purified directly via flash chromatography (silica gel) eluting with a gradient of 1/1 hexanes/EtOAc to 6% 2M ammonia in MeOH/DCM to give the title compound (0.12 g) as a yellow solid. Found MS (ES+): 338(M+H)+.

Quantity
0.1 g
Type
reactant
Reaction Step One


Quantity
0.02 g
Type
catalyst
Reaction Step One


[Compound]
Name
product M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][N:6]=[CH:5]2.[CH:13]1([NH:16][C:17](=[O:34])[C:18]2[CH:23]=[CH:22][C:21]([CH3:24])=[C:20](B3OC(C)(C)C(C)(C)O3)[CH:19]=2)[CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.ClCCl.[Pd+2].[Cl-].[Cl-].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:12][C:8]1[C:9]2[C:4](=[CH:3][C:2]([C:20]3[CH:19]=[C:18]([CH:23]=[CH:22][C:21]=3[CH3:24])[C:17]([NH:16][CH:13]3[CH2:14][CH2:15]3)=[O:34])=[CH:11][CH:10]=2)[CH:5]=[N:6][N:7]=1 |f:2.3.4,6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)Cl
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)B1OC(C(O1)(C)C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
ClCCl.[Pd+2].[Cl-].[Cl-].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
[Compound]
|
Name
|
product M
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 90° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified directly via flash chromatography (silica gel)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 1/1 hexanes/EtOAc to 6% 2M ammonia in MeOH/DCM
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)NC2CC2)C=CC1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
